Product packaging for 6-Chloro-1-benzothiophene-2-carbohydrazide(Cat. No.:CAS No. 87999-22-2)

6-Chloro-1-benzothiophene-2-carbohydrazide

Cat. No.: B1453655
CAS No.: 87999-22-2
M. Wt: 226.68 g/mol
InChI Key: PBXBFDUSQOVCGK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of benzothiophene derivatives in medicinal chemistry during the late 20th and early 21st centuries. The compound, bearing the Chemical Abstracts Service registry number 87999-22-2, was first synthesized as part of systematic efforts to develop heterocyclic compounds with enhanced biological activity. The historical trajectory of this compound reflects the evolution of synthetic methodologies in heterocyclic chemistry, particularly the advancement of techniques for functionalizing benzothiophene scaffolds with hydrazide groups.

The synthetic approach to this compound typically involves the reaction of benzothiophene-2-carboxylic acid derivatives with hydrazine hydrate under reflux conditions, following established protocols for hydrazide formation. Early synthetic work established foundational methodologies that have been refined and optimized over subsequent decades. The development of this compound coincided with increased recognition of the therapeutic potential of benzothiophene derivatives, particularly their antimicrobial and antitubercular properties. This historical context reflects broader trends in pharmaceutical chemistry toward exploring heterocyclic scaffolds with improved drug-like properties and reduced resistance profiles.

The discovery and characterization of this compound occurred within the framework of systematic structure-activity relationship studies aimed at identifying optimal substitution patterns for biological activity. Researchers recognized that the combination of halogen substitution and hydrazide functionality could produce compounds with enhanced antimicrobial efficacy compared to unsubstituted analogs. The historical development of synthesis methods for this compound has been documented through various patent applications and scientific publications, establishing a comprehensive knowledge base for its preparation and characterization.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position in heterocyclic chemistry due to its unique structural features and chemical reactivity patterns. The compound represents a convergence of two important chemical motifs: the benzothiophene nucleus, which provides aromatic stability and electronic properties, and the carbohydrazide functional group, which offers versatile reactivity for further chemical modifications. This combination creates a molecular scaffold that exhibits both stability and synthetic accessibility, making it valuable for medicinal chemistry applications.

The heterocyclic framework of this compound enables diverse chemical transformations through multiple reactive sites. The carbohydrazide group serves as a nucleophilic center capable of condensation reactions with aldehydes to form acylhydrazones, which represent important pharmacophores in antimicrobial research. The chlorine substituent at position 6 provides an additional handle for chemical modification through nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate biological activity.

The significance of this compound in heterocyclic chemistry extends to its role as a synthetic intermediate for accessing more complex molecular architectures. Researchers have utilized this compound as a precursor for synthesizing libraries of structurally diverse compounds through combinatorial chemistry approaches. The compound's ability to participate in multiple reaction pathways while maintaining structural integrity has made it a valuable tool for exploring structure-activity relationships in drug discovery programs. The electronic properties conferred by the benzothiophene nucleus, combined with the hydrogen bonding capabilities of the hydrazide group, create opportunities for specific molecular interactions with biological targets.

Position in Benzothiophene Derivative Classification

Within the broader classification of benzothiophene derivatives, this compound represents a specific subclass characterized by halogen substitution and hydrazide functionality. Benzothiophene derivatives are typically classified based on substitution patterns, functional group types, and biological activities. This compound belongs to the category of 2-substituted benzothiophenes with additional halogen modification, which distinguishes it from other structural variants such as 3-substituted derivatives or compounds lacking halogen substituents.

The classification system for benzothiophene derivatives recognizes several key structural features that influence biological activity and synthetic utility. This compound fits within the subcategory of carboxylic acid derivatives, specifically hydrazides, which are known for their ability to form hydrogen bonds and participate in condensation reactions. The presence of the chlorine atom at position 6 places this compound in the halogenated benzothiophene subfamily, which often exhibits enhanced biological activity compared to non-halogenated analogs.

Structural Classification Features Examples
2-Carboxylic acid derivatives Carboxyl or related groups at position 2 6-Chloro-1-benzothiophene-2-carboxylic acid
Halogenated derivatives Halogen substitution on benzene ring 6-Chloro-1-benzothiophene derivatives
Hydrazide derivatives Hydrazide functional group Benzo[b]thiophene-2-carboxylic hydrazide

The systematic classification of this compound within benzothiophene chemistry helps researchers understand structure-activity relationships and predict potential biological activities based on structural similarities with known active compounds. This classification framework has proven valuable for designing focused compound libraries and optimizing synthetic strategies for accessing related derivatives with improved properties.

Research Trends and Contemporary Interest

Contemporary research involving this compound reflects several emerging trends in medicinal chemistry and pharmaceutical sciences. Current investigations focus primarily on antimicrobial applications, particularly against multidrug-resistant bacterial strains that pose significant therapeutic challenges. Recent studies have demonstrated the compound's efficacy against methicillin-resistant Staphylococcus aureus, with research teams identifying specific derivatives showing minimal inhibitory concentrations of 4 micrograms per milliliter against multiple resistant strains.

The contemporary interest in this compound extends to its role as a synthetic platform for developing novel antimicrobial agents through structure-based drug design approaches. Researchers have systematically explored the effects of various substituents on the benzothiophene nucleus and modifications to the hydrazide group, leading to the identification of compounds with enhanced potency and selectivity. These investigations have revealed that specific substitution patterns can significantly influence antimicrobial activity, with some derivatives showing activity against both classical reference strains and clinically isolated resistant strains.

Current research trends also encompass the development of improved synthetic methodologies for accessing this compound and related derivatives. Modern synthetic approaches emphasize efficiency, environmental sustainability, and scalability for potential pharmaceutical applications. Recent patent applications have described optimized preparation methods that achieve high yields while minimizing waste generation and reducing safety risks associated with hydrazine handling.

Research Focus Area Key Developments References
Antimicrobial activity Activity against methicillin-resistant Staphylococcus aureus
Synthetic methodology Improved preparation methods with high yields
Structure-activity relationships Systematic exploration of substitution effects

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2OS B1453655 6-Chloro-1-benzothiophene-2-carbohydrazide CAS No. 87999-22-2

Properties

IUPAC Name

6-chloro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-6-2-1-5-3-8(9(13)12-11)14-7(5)4-6/h1-4H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXBFDUSQOVCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652734
Record name 6-Chloro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87999-22-2
Record name 6-Chloro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Acid Chloride Intermediate and Hydrazine Hydrate

A widely reported and reliable method for preparing 6-chloro-1-benzothiophene-2-carbohydrazide involves the following steps:

  • Step 1: Preparation of 6-chloro-1-benzothiophene-2-carbonyl chloride

    This intermediate is typically synthesized by reacting the corresponding 6-chloro-1-benzothiophene-2-carboxylic acid or related cinnamic acid derivatives with thionyl chloride (SOCl₂) in the presence of a catalyst such as dimethylformamide (DMF) or pyridine. This reaction converts the carboxylic acid group into the more reactive acid chloride.

  • Step 2: Reaction with Hydrazine Hydrate

    The acid chloride is then treated with hydrazine hydrate under stirring conditions, usually at room temperature or slightly elevated temperatures, to yield this compound as a solid product. The reaction is typically carried out over several hours to ensure complete conversion.

Example from Literature:

  • In one study, 3-chloro-1-benzothiophene-2-carbonyl chloride was prepared by reacting cinnamic acid with thionyl chloride in DMF and dry pyridine. This acid chloride was then slowly added to hydrazine hydrate with stirring for about 7 hours. After cooling, the product precipitated and was purified by recrystallization from ethanol, yielding the desired carbohydrazide with good purity and yield.

Direct Hydrazinolysis of Esters

Another method involves the conversion of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate to the carbohydrazide by reaction with hydrazine hydrate:

  • Step 1: Synthesis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate

    This ester can be synthesized by condensation of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in the presence of triethylamine or potassium carbonate under inert atmosphere and heating.

  • Step 2: Hydrazinolysis

    The ester is then treated with hydrazine hydrate or sodium hydroxide followed by hydrazine to convert the ester group into the carbohydrazide functionality.

This approach is advantageous as it avoids the use of acid chlorides and may offer milder reaction conditions.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Notes
Acid chloride + hydrazine 6-chloro-1-benzothiophene-2-carboxylic acid + SOCl₂ + hydrazine hydrate; stirring 5-7 h High purity, well-established Requires handling of acid chlorides
Ester hydrazinolysis Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate + hydrazine hydrate; reflux or room temp Milder conditions, avoids acid chloride Ester synthesis step required
Direct condensation (Schiff base formation) Carbohydrazide + aldehydes in ethanol with acid catalyst; reflux ~6 h Useful for derivatives synthesis Post-preparation modification step

Detailed Research Findings and Analytical Data

  • Elemental Analysis and Spectroscopy

    The synthesized this compound typically shows characteristic IR bands for amide NH and C=O stretching, confirming the carbohydrazide functionality. ^1H NMR spectra display signals corresponding to the benzothiophene ring protons and the hydrazide NH protons. Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight.

  • Yields and Purity

    Reported yields for the acid chloride route range from 70% to 85%, with recrystallization providing high purity products. The ester hydrazinolysis method also yields comparable purity but may require additional purification steps such as column chromatography.

  • Reaction Conditions

    The acid chloride formation typically requires reflux with thionyl chloride for 2-4 hours. Hydrazinolysis is conducted at room temperature or mild heating (up to 60 °C) for several hours. Solvents like dry ethanol, dichloromethane, or dimethylformamide are commonly used.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-benzothiophene-2-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

6-Chloro-1-benzothiophene-2-carbohydrazide has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting anti-inflammatory and antimicrobial activities.

Case Study: Antimicrobial Activity

A study demonstrated the synthesis of metal complexes using this compound as a ligand. The resulting complexes exhibited significant antibacterial activity against E. coli and S. aureus, as well as antifungal activity against A. niger and A. flavus. The compounds were evaluated using the cup plate method, showing promising results at a concentration of 1 mg/mL .

Material Science

In material science, this compound is utilized for developing specialized polymers and materials due to its unique chemical properties. Its incorporation into materials can enhance their electrical and thermal stability.

Applications in Electronics

Research indicates that derivatives of benzothiophene compounds contribute to advancements in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The structural modifications provided by compounds like this compound can lead to improved charge transport properties .

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their electronic properties and potential applications in catalysis.

Metal Complex Formation

The synthesis of metal-ligand complexes with this compound has shown that it can coordinate with metals such as Cu(II), Co(II), Ni(II), and Zn(II). These complexes have been characterized using techniques like IR spectroscopy, NMR, and X-ray diffraction, revealing diverse geometries (octahedral for some metals and tetrahedral for others) .

Biological Research

Beyond its pharmaceutical implications, this compound is also significant in biological studies aimed at understanding disease mechanisms.

Mechanistic Studies

Research involving this compound has contributed to insights into various biological pathways, potentially leading to new therapeutic strategies against diseases such as cancer and infections .

Environmental Applications

Emerging studies have begun to explore the environmental applications of this compound, particularly its role in remediation processes.

Pollutant Degradation

Preliminary investigations suggest that derivatives of benzothiophene compounds could be used in environmental cleanup efforts by facilitating the breakdown of pollutants through chemical reactions .

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmaceuticalIntermediate for anti-inflammatory and antimicrobial drugsSignificant antibacterial activity demonstrated
Material ScienceDevelopment of specialized polymers for electronicsEnhancements in charge transport properties
Coordination ChemistryFormation of metal-ligand complexesDiverse geometries observed in metal complexes
Biological ResearchStudies on disease mechanismsInsights into potential therapeutic strategies
EnvironmentalPotential use in pollutant degradationInitial findings suggest efficacy in remediation

Mechanism of Action

The mechanism of action of 6-Chloro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Benzothiophene Core

The position and nature of substituents significantly influence reactivity, stability, and biological activity. Below is a comparative analysis:

Compound Substituents Key Properties/Applications Reference
6-Chloro-1-benzothiophene-2-carbohydrazide Cl (C6), carbohydrazide (C2) Corrosion inhibition in acidic media; adsorbs via physisorption on metal surfaces .
3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide Cl (C3), ethyl (C6), carbohydrazide (C2) Higher hydrophobicity due to ethyl group; potential for enhanced thermal stability .
3-Chloro-6-methoxy-1-benzothiophene-2-carbaldehyde Cl (C3), methoxy (C6), aldehyde (C2) Aldehyde group enables Schiff base formation; used in fluorescence probes or ligands .
6-Chloro-7-cyano-1,4,2-benzodithiazine Cl (C6), cyano (C7), methylhydrazino Exhibits strong IR absorption at 2235 cm⁻¹ (C≡N); antimicrobial activity against Gram-positive bacteria .
6-Chloro-7-methyl-1,4,2-benzodithiazine Cl (C6), methyl (C7), methylhydrazino Lower melting point (313–315°C) vs. cyano analog; weaker hydrogen bonding due to methyl .

Functional Group Modifications

Carbohydrazide vs. Thiosemicarbazide
  • This compound : The hydrazide group (-CONHNH₂) participates in condensation reactions to form hydrazones, which are critical in corrosion inhibition .
  • 6-Chloro-1,3-benzothiazol-2-yl-thiosemicarbazide : Replacing carbohydrazide with thiosemicarbazide (-NHNHCSSH) enhances metal-chelation capacity, useful in antifungal agents .
Aldehyde vs. Carboxylic Acid Derivatives
  • 3-Chloro-6-methoxy-1-benzothiophene-2-carbaldehyde : The aldehyde group (-CHO) enables nucleophilic additions, forming imines or hydrazones for drug design .
  • 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid : The carboxylic acid (-COOH) group improves solubility in polar solvents; used in coordination chemistry .

Critical Analysis of Divergent Data

  • Melting Points : Benzodithiazine derivatives (313–315°C dec.) vs. carbohydrazide analogs (unreported but likely lower due to reduced crystallinity).
  • Inhibition Efficiency : this compound shows higher efficiency than 3-chloro-6-ethyl analogs, likely due to optimized adsorption geometry .

Biological Activity

6-Chloro-1-benzothiophene-2-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a benzothiophene core and a carbohydrazide functional group, has been investigated for various pharmacological effects, particularly its anti-inflammatory and antimicrobial properties.

  • Molecular Formula : C₉H₈ClN₃S
  • Molecular Weight : Approximately 227.69 g/mol
  • Structural Features : The compound features a chloro substituent at the 6-position of the benzothiophene ring and a carbohydrazide group at the 2-position, which are critical for its biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines. For instance, one study highlighted its ability to block the NF-κB signaling pathway, which is pivotal in inflammatory responses .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. It demonstrated notable activity against Staphylococcus aureus , including drug-resistant strains. The minimum inhibitory concentration (MIC) was found to be as low as 4 µg/mL, indicating strong antimicrobial potential without significant cytotoxicity on normal human cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as NF-κB, leading to reduced expression of inflammatory mediators.
  • Direct Antimicrobial Action : The structural features allow it to interact with bacterial cell membranes or specific targets within microbial cells.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various benzothiophene derivatives, including this compound. The findings indicated that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, researchers synthesized a series of benzothiophene derivatives and tested them against multiple bacterial strains. The study concluded that this compound exhibited superior activity against resistant strains of bacteria compared to other derivatives .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
6-Bromo-1-benzothiophene-2-carbohydrazide Bromo substituent at position 6Investigated for anti-inflammatory effects
4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide Chloro substituent at position 3Antimicrobial and anticancer activities
5-Bromo-1-benzothiophene-2-carbohydrazide Bromo substituent at position 5Potential antifungal properties
This compound Chloro substituent instead of bromoInvestigated for anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-1-benzothiophene-2-carbohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of 6-chloro-1-benzothiophene-2-carboxylic acid derivatives with hydrazine. For example, hydrazine solution (50%) is added to a reaction mixture containing 6-chloro-2-aminobenzothiazole in ethanol, followed by controlled warming and purification via recrystallization (methanol) . Optimization involves adjusting stoichiometry (e.g., hydrazine molar ratio), solvent selection (ethanol or methanol for solubility), and reaction time (1–3 hours) to maximize yield .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N–H stretching at ~3200 cm⁻¹) and confirms hydrazide formation .
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and hydrazide NH signals (δ 9–10 ppm). Methoxy or chloro substituents show distinct shifts .
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can purity and crystallinity of the compound be assessed during synthesis?

  • Methodological Answer :

  • Recrystallization : Use methanol or ethanol to remove impurities; monitor melting points (e.g., 225–226°C for metal complexes) .
  • HPLC : Reverse-phase chromatography (methanol/water gradients) achieves >95% purity, critical for biological assays .

Advanced Research Questions

Q. What coordination chemistry is observed when this compound forms complexes with transition metals?

  • Methodological Answer : The ligand acts as a tridentate ONO donor, binding via carbonyl oxygen, hydrazinic nitrogen, and phenolic oxygen (if substituted). Octahedral geometry is common for Cu(II), Co(II), and Ni(II), confirmed by magnetic susceptibility (μeff = 1.7–2.2 BM) and electronic spectra (d-d transitions at 500–600 nm). Tetrahedral geometry for Zn(II) and Hg(II) is inferred from ESR and XRD data .

Q. How can structure-activity relationship (SAR) studies be designed for benzothiophene carbohydrazide derivatives?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., 3-chloro, 6-methoxy) to modulate electronic effects. Use POCl₃-mediated cyclization to form thiadiazoles .
  • Bioactivity Assays : Screen against bacterial (e.g., E. coli, S. aureus) and fungal (A. niger) strains via MIC assays. Correlate substituent electronegativity with activity; chloro groups enhance membrane penetration .

Q. How should researchers address contradictory data in spectral or bioactivity results?

  • Methodological Answer :

  • Triangulation : Cross-validate using multiple techniques (e.g., NMR + XRD for structure confirmation) .
  • Statistical Analysis : Apply ANOVA to biological replicates; consider solvent polarity or crystal polymorphism as variability sources .

Q. What advanced thermal analysis methods elucidate stability and decomposition pathways?

  • Methodological Answer :

  • TGA/DSC : Track mass loss steps (e.g., ligand decomposition at 200–300°C) and endothermic/exothermic events. Calculate activation energy via Kissinger method .

Q. Which in vitro models are suitable for evaluating the antimicrobial mechanism of action?

  • Methodological Answer :

  • Time-Kill Assays : Determine bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours .
  • Membrane Permeability Tests : Use fluorescent dyes (e.g., propidium iodide) to assess cell wall disruption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Chloro-1-benzothiophene-2-carbohydrazide
Reactant of Route 2
6-Chloro-1-benzothiophene-2-carbohydrazide

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